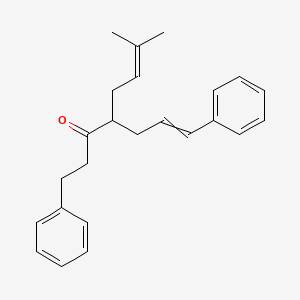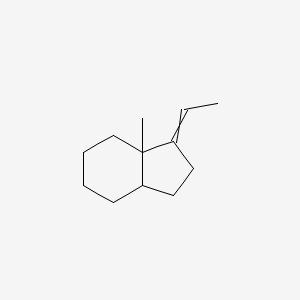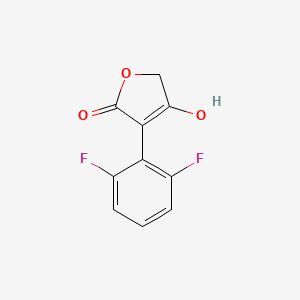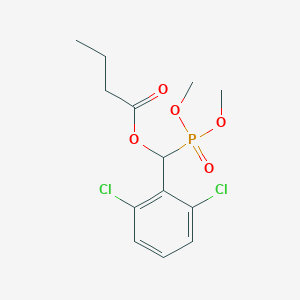
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is an organic compound with a complex structure that includes multiple aromatic rings and an enone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one can be achieved through several synthetic routes. One common method involves the use of a Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride are reacted to form the desired product . Another method involves the base-catalyzed intramolecular [4+2]-cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of certain resins and polymers.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or by disrupting their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-2-propen-1-ol: A similar compound with an enone group and aromatic rings.
1-Phenylprop-2-en-1-one: Another related compound used in organic synthesis.
2-Propen-1-ol, 3-phenyl-: Known for its use in various chemical reactions.
Uniqueness
7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is unique due to its specific structure, which includes a methyl group and a phenylprop-2-en-1-yl group
Propiedades
Número CAS |
821770-39-2 |
|---|---|
Fórmula molecular |
C24H28O |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
7-methyl-1-phenyl-4-(3-phenylprop-2-enyl)oct-6-en-3-one |
InChI |
InChI=1S/C24H28O/c1-20(2)16-18-23(15-9-14-21-10-5-3-6-11-21)24(25)19-17-22-12-7-4-8-13-22/h3-14,16,23H,15,17-19H2,1-2H3 |
Clave InChI |
SCXSRKZZKFUURC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(CC=CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal](/img/structure/B12550259.png)


![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)




![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)




![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-](/img/structure/B12550322.png)
